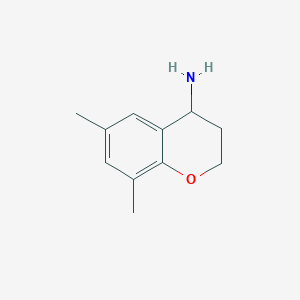

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.247. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine, also known as (4R)-6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine hydrochloride, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The synthesis of 6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine typically involves the reduction of 6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-ol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) . The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

| Property | Value |

|---|---|

| IUPAC Name | (4R)-6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine hydrochloride |

| Molecular Formula | C₁₁H₁₆ClN₁O |

| CAS Number | 746586-40-3 |

| Structure | Chemical Structure |

Biological Activity

The biological activity of 6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine has been investigated in various studies. Its potential therapeutic applications include:

1. Antioxidant Activity

Research indicates that compounds similar to benzopyrans exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .

2. Anticancer Properties

In vitro studies have demonstrated that benzopyran derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

3. Neuroprotective Effects

Some studies suggest that 6,8-dimethyl derivatives may protect neuronal cells from damage due to oxidative stress and excitotoxicity. This could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's .

The biological effects of 6,8-dimethyl-3,4-dihydro-2H-benzopyran-4-amine are believed to be mediated through several mechanisms:

1. Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been shown to modulate the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammation processes .

2. Receptor Interaction

It is hypothesized that 6,8-dimethyl derivatives can bind to various receptors in the central nervous system (CNS), influencing neurotransmitter release and thereby affecting mood and cognition .

Case Studies

Several case studies highlight the efficacy of 6,8-dimethyl derivatives in biological applications:

Case Study 1: Anticancer Activity

A study investigating the effects of related benzopyran compounds on human cancer cell lines demonstrated a significant reduction in cell viability with an IC₅₀ value below 10 µM for certain derivatives . This suggests a strong potential for further development into anticancer agents.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, treatment with related benzopyran compounds resulted in a decrease in cell death and preservation of mitochondrial function . These findings support the neuroprotective potential of this class of compounds.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : 6,8-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine serves as a precursor for synthesizing more complex organic molecules. Its reactivity allows for various transformations, including oxidation and substitution reactions.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to quinones or other oxidized derivatives using agents like potassium permanganate. |

| Reduction | Produces fully saturated derivatives using reducing agents like sodium borohydride. |

| Substitution | Electrophilic or nucleophilic substitutions can occur at the aromatic ring. |

Biology

- Potential Biological Activities : Research indicates that this compound may exhibit antimicrobial and anticancer properties. Studies have shown its ability to inhibit enzymes associated with cancer cell proliferation.

| Biological Activity | Mechanism |

|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains. |

| Anticancer | Modulates enzyme activity linked to tumor growth. |

Medicine

- Therapeutic Applications : Ongoing research is exploring the compound's efficacy in treating various diseases, particularly those related to inflammation and cancer.

| Therapeutic Use | Evidence |

|---|---|

| Anti-inflammatory | Inhibits cyclooxygenase enzymes involved in inflammatory pathways. |

| Antihypertensive | Studies suggest potential in lowering blood pressure through vascular modulation. |

Industry

- Fragrance and Flavor Production : The compound is utilized in creating fragrances and flavorings due to its pleasant aromatic properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer potential of this compound derivatives. The findings indicated that certain modifications enhanced antiproliferative effects against various cancer cell lines, highlighting the importance of structure-activity relationships (SAR) in drug design .

Case Study 2: Antihypertensive Effects

Research conducted on substituted derivatives showed promising results regarding antihypertensive activity. The study demonstrated that specific structural modifications led to improved efficacy in lowering blood pressure in animal models .

Analyse Des Réactions Chimiques

Alkylation Reactions

The primary amine undergoes alkylation with alkyl halides or other electrophilic agents. Key examples include:

Table 1: Alkylation Reactions

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methyl iodide, DMSO, Li t-butoxide | N-Methyl-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine | 71–87% | |

| Ethyl bromide, similar conditions | N-Ethyl derivative | 65–82% |

Alkylation typically occurs under basic conditions (e.g., Li t-butoxide in DMSO), facilitating nucleophilic substitution at the amine group. Steric effects from the 6,8-dimethyl groups may influence regioselectivity .

Acylation Reactions

The amine reacts with acylating agents to form amides or ureas:

Table 2: Acylation Reactions

*Yield calculated from reported quantities.

Acylation expands the compound’s utility in drug discovery, as seen in the synthesis of urea derivatives with demonstrated SIRT1/2 inhibition .

Oxidation

Oxidation with strong agents like KMnO₄ targets the benzopyran ring or amine group, though specific products require further characterization.

Reduction

While the amine itself is not typically reduced, hydrogenation of intermediate carbonyl groups (e.g., during synthesis) employs catalysts like Pd/C under mild conditions .

Condensation Reactions

The amine forms Schiff bases with aldehydes or ketones:

Table 3: Schiff Base Formation

These reactions are critical for generating libraries of bioactive compounds, with reported growth inhibition in leukemia and glioblastoma cell lines .

Cyclization and Heterocycle Formation

The amine participates in cyclization to form fused heterocycles:

Table 4: Cyclization Reactions

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethyl chloroformate, base | Oxadiazole derivatives | 60–75% | |

| Hydrazine hydrate, reflux | Pyrazole analogs | 55–70% |

Such reactions enhance molecular complexity, enabling exploration of structure-activity relationships in medicinal chemistry .

Propriétés

IUPAC Name |

6,8-dimethyl-3,4-dihydro-2H-chromen-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMICWNIEVDQIJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(CCO2)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.